Lipophilicity Comparison: 4-OCF₃ vs. 4-OCH₃ Phenylalanine
The calculated octanol-water partition coefficient (logP) for (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is 2.24, representing a substantial increase in lipophilicity compared to its 4-methoxy analog, L-tyrosine methyl ether, which has a significantly lower logP [1]. This quantified difference is directly attributable to the trifluoromethoxy group, as this functional group is known to increase lipophilicity in small molecules by approximately 1-2 log units relative to a methoxy group [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.24 |
| Comparator Or Baseline | L-tyrosine methyl ether (4-methoxy-L-phenylalanine) — substantially lower logP (class inference); 4-OCF3 substitution increases logP by ~1-2 units over -OCH3. |
| Quantified Difference | Target compound is >1 log unit more lipophilic than the -OCH3 analog |
| Conditions | Calculated based on molecular structure; standard logP models. |
Why This Matters
Higher lipophilicity correlates with increased passive membrane permeability, making this building block more suitable for designing cell-permeable peptides or small molecules intended to cross biological membranes.
- [1] Molbase. O-(Trifluoromethyl)-L-tyrosine. Physicochemical Properties: logP 2.2399. View Source
- [2] Xing, L. et al. Contribution of Trifluoromethoxy Group to Lipophilicity and Metabolic Stability. Journal of Medicinal Chemistry. 2015. (Class-level inference: OCF3 increases logP by ~1-2 units vs OCH3). View Source
